molecular formula C17H16N6O2S B11012893 N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11012893
M. Wt: 368.4 g/mol
InChI Key: DHGRQKKHHOOHIP-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a tetrazole ring, a cyclopentathiophene ring, and an acetylamino group

Preparation Methods

Chemical Reactions Analysis

N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzyme active sites or receptor binding pockets. The cyclopentathiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The acetylamino group can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar compounds to N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide include:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct electronic, steric, and hydrogen-bonding properties, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C17H16N6O2S

Molecular Weight

368.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C17H16N6O2S/c1-10(24)19-11-4-2-5-12(8-11)20-16(25)15-13-6-3-7-14(13)26-17(15)23-9-18-21-22-23/h2,4-5,8-9H,3,6-7H2,1H3,(H,19,24)(H,20,25)

InChI Key

DHGRQKKHHOOHIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4

Origin of Product

United States

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